B1574673 OPB-51602

OPB-51602

カタログ番号 B1574673
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3's regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Therapeutic Potential in Cancer Treatment

OPB-51602 as a STAT3 Inhibitor OPB-51602, known for its role as a signal transducer and activator of transcription 3 (STAT3) inhibitor, has been studied extensively for its potential in cancer therapy. A phase I study involving OPB-51602 highlighted its usage in treating patients with relapsed/refractory hematological malignancies. Although the study identified the maximum tolerated dose and provided insights into the drug's safety and pharmacokinetics, the clinical development for hematological malignancies was halted due to challenges in long-term administration at higher doses with the daily dosing schedule (Ogura et al., 2015).

Another study focused on refractory solid tumors and explored different dosing schedules, concluding that OPB-51602 exhibits promising antitumor activity, especially in non-small-cell lung cancer. The study also suggested exploring less frequent dosing due to the drug's long half-life and the challenges observed with continuous dosing (Wong et al., 2015).

Mechanistic Insights into OPB-51602's Action

Effect on Mitochondrial Metabolism and Cancer Cell Viability OPB-51602's mechanism of action extends beyond STAT3 inhibition. The drug impairs the growth and viability of tumor cells by targeting mitochondrial functions. Specifically, it inhibits complex I activity, leading to increased ROS production and subsequent induction of mitophagy, actin rearrangement, and cell death. This unique approach to targeting mitochondrial STAT3 function suggests potential therapeutic applications in cancer chemotherapy (Brambilla et al., 2020).

Inhibiting STAT3 for Anticancer Drug Development

Binding Affinity and Anticancer Activity Studies have also delved into the binding affinity of OPB-51602 to the STAT3 SH2 domain, revealing high-affinity binding and distinctive biological activity. This binding interrupts crucial phosphorylation events required for full STAT3 activity, thereby impacting cancer cell proliferation and viability. Intriguingly, the compound's efficacy increases under metabolic stress conditions, indicating its role in interfering with cancer cell metabolic adaptation. The in vivo studies further confirmed OPB-51602's potential in arresting tumor growth and reducing key phosphorylation markers in tumor tissues, suggesting a stable impairment of tumor-initiating capability and tumor regrowth (Genini et al., 2014).

特性

製品名

OPB-51602

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

OPB51602;  OPB 51602;  OPB51602.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。